Xipranolol hydrochloride
Description
Overview of Xipranolol (B1683406) Hydrochloride as a Research Compound
Xipranolol hydrochloride is recognized in academic and industrial research as a beta-adrenoceptor antagonist, also known as a beta-blocker. ncats.iowikipedia.org These compounds are primarily investigated for their ability to block the effects of catecholamines, such as adrenaline, at β-adrenergic receptors in various tissues. The hydrochloride salt form of xipranolol enhances its solubility, making it suitable for a range of in-vitro and in-vivo experimental setups. nih.gov
The molecular structure of xipranolol features an amino-alkanol side chain with an asymmetric carbon atom, which is a characteristic of many beta-blockers. ijrpc.com This structure is fundamental to its interaction with beta-adrenoceptors. Research on xipranolol often involves its use as a tool to probe the physiological and pathological roles of the beta-adrenergic system. It is described as having antiarrhythmic properties, indicating its potential utility in cardiovascular research. ncats.io
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-(Di-2,6-xylylmethoxy)-3-(isopropylamino)-2-propanol hydrochloride |
| Molecular Formula | C23H34ClNO2 |
| Molecular Weight | 391.98 g/mol |
| CAS Number | 19179-88-5 |
| Appearance | Solid powder |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO |
This table displays key chemical and physical properties of this compound.
Historical Trajectory and Evolution of Research on this compound
The development of beta-blockers began with the study of isoprenaline, a beta-receptor agonist. ijrpc.com The first clinically used beta-blocker, pronethalol, was developed through structural modifications of isoprenaline. ijrpc.com This was followed by the discovery of propranolol (B1214883), which set a benchmark for this class of drugs. ijrpc.com
Xipranolol was developed as part of the ongoing research and development of new beta-blocker compounds with potentially different pharmacological profiles. The World Health Organization's International Nonproprietary Names (INN) list includes xipranolol, indicating its recognition as a distinct pharmaceutical substance. who.int Early research on xipranolol would have focused on establishing its pharmacological profile, including its affinity for beta-adrenoceptor subtypes and its functional effects in various preclinical models.
The evolution of research on xipranolol has been intertwined with the broader advancements in the understanding of the adrenergic system. Studies have explored the stereoselective effects of beta-blockers, as the l-enantiomers are generally more potent than the d-enantiomers. 111.68.96 Research has also delved into the classification of beta-blockers based on their receptor selectivity (β1, β2, β3) and other pharmacological properties.
Current Paradigms and Future Directions in this compound Research
The current research paradigm for beta-blockers, including xipranolol, extends beyond their traditional cardiovascular applications. While still a cornerstone in cardiology research, there is growing interest in the role of beta-adrenergic signaling in other physiological and pathological processes. ndclist.comnih.govrevespcardiol.org
One emerging area of research is the potential repurposing of beta-blockers as anticancer agents. crsp.dz Preclinical studies suggest that beta-blockers may inhibit tumor growth and metastasis in certain types of cancer by modulating the tumor microenvironment. crsp.dz Virtual screening and molecular docking studies are being employed to evaluate the anticancer potential of various beta-blockers, including xipranolol. crsp.dz
Future research on this compound may focus on several key areas:
Receptor Selectivity and Biased Agonism: Further investigation into the binding kinetics and functional selectivity of xipranolol at different beta-adrenoceptor subtypes could reveal novel therapeutic applications. nih.govnih.gov The concept of biased agonism, where a ligand can preferentially activate certain signaling pathways over others, is a significant area of modern pharmacology. nih.gov
Novel Drug Delivery Systems: Research into new formulations, such as controlled-release preparations, could optimize the compound's properties for specific research applications. google.com
Exploration in Non-Cardiovascular Diseases: Continued exploration of the role of beta-adrenergic signaling in areas such as neurology, immunology, and oncology may uncover new uses for compounds like xipranolol. 111.68.96nih.gov
Reported Research Findings for Beta-Blocker Receptor Affinity
| Compound | Receptor Subtype | Reported Affinity (pKi) |
|---|---|---|
| Bisoprolol | β1 | 14-fold selective for β1 over β2 |
| Timolol | β2 | 26-fold selective for β2 over β1 |
| CGP 20712A | β1 | 501-fold selective for β1 over β2 |
| ICI 118551 | β2 | 550-fold selective for β2 over β1 |
This table presents a comparison of the receptor binding affinities for several beta-blockers at different beta-adrenoceptor subtypes. drugbank.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isoprenaline |
| Pronethalol |
| Propranolol |
| Bisoprolol |
| Timolol |
| CGP 20712A |
| ICI 118551 |
| Adrenaline |
| Catecholamines |
This table lists all the chemical compounds mentioned in the article.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19179-88-5 |
|---|---|
Molecular Formula |
C23H34ClNO2 |
Molecular Weight |
392 g/mol |
IUPAC Name |
1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H33NO2.ClH/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6;/h7-12,15,20,23-25H,13-14H2,1-6H3;1H |
InChI Key |
RQBVHSDIFWEDLD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xipranolol hydrochloride; BS-7977 D; BS 7977 D; BS7977 D. |
Origin of Product |
United States |
Molecular Structure and Chemical Biology of Xipranolol Hydrochloride
Stereochemical Considerations and Enantiomeric Research
Chirality, or the "handedness" of molecules, is a critical aspect of pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. chiralpedia.comnih.gov This often leads to significant differences in the activity and metabolism between the enantiomers of a chiral drug. nih.gov
Analysis of Racemic Forms and Chiral Centers in Xipranolol (B1683406) Hydrochloride
The chemical structure of Xipranolol contains a single stereogenic center, also known as a chiral center. This center is the carbon atom in the 2-propanolamine side chain that is bonded to the hydroxyl (-OH) group. The presence of this single chiral center means that Xipranolol can exist as a pair of non-superimposable mirror-image molecules called enantiomers. These are designated as (S)-Xipranolol and (R)-Xipranolol.
In pharmaceutical preparations, Xipranolol is typically supplied as a racemic mixture, which is a 1:1 combination of the (S) and (R) enantiomers. nih.gov While chemically identical in an achiral environment, these enantiomers must be separated to study their individual biological effects. The separation of such enantiomers is commonly achieved using techniques like chiral high-performance liquid chromatography (HPLC). ceon.rsnih.gov This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and allowing for their separation and quantification. ceon.rseijppr.com
Table 1: Stereochemical Properties of Xipranolol Hydrochloride
| Property | Description |
|---|---|
| Chiral Center | The carbon atom at the second position of the propanolamine (B44665) chain, bonded to the hydroxyl group. |
| Enantiomers | Exists as two enantiomers: (S)-Xipranolol and (R)-Xipranolol. |
| Common Form | Typically utilized in research and development as a racemic (1:1) mixture of (S) and (R) enantiomers. nih.gov |
| Separation Methods | Enantiomeric resolution can be achieved via chiral chromatography (e.g., HPLC with a chiral stationary phase). ceon.rsnih.gov |
Implications of Stereochemistry for Biological Activity in Research Contexts
The differential interaction of enantiomers with chiral biological targets is a well-established principle in pharmacology. chiralpedia.com For the class of beta-adrenergic antagonists to which Xipranolol belongs, it is almost universally observed that one enantiomer is significantly more potent than the other. nih.gov The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." chiralpedia.comnih.gov
Research on analogous beta-blockers, such as propranolol (B1214883), provides a clear model for the expected stereoselectivity of Xipranolol. Studies have consistently shown that the (S)-enantiomer of propranolol is responsible for the vast majority of its beta-blocking activity, being up to 100 times more potent than the (R)-enantiomer. nih.gov The (R)-distomer is often associated with other effects, sometimes referred to as side effects, such as membrane stabilization. nih.gov
Based on this established pattern within the aryloxypropanolamine beta-blocker class, it is hypothesized that the (S)-enantiomer of Xipranolol is the eutomer and is primarily responsible for its beta-adrenergic receptor antagonism. The (R)-enantiomer is expected to be substantially less active at these receptors. Understanding this stereoselectivity is crucial in research for accurately interpreting pharmacological data and for the potential development of single-enantiomer drugs, which can offer a better therapeutic profile. chiralpedia.com
Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological effects. This knowledge allows researchers to design more potent and selective compounds.
Identification of Key Structural Moieties for Pharmacological Activity
The pharmacological activity of Xipranolol as a beta-blocker can be attributed to several key structural components, known as a pharmacophore, that are common to the aryloxypropanolamine class.
Aryloxy Group (Di-2,6-xylylmethoxy moiety): The large, lipophilic aromatic portion of the molecule is critical for high-affinity binding to the adrenergic receptor. The specific substitution pattern on the phenyl rings influences both the potency and the selectivity of the compound for β1 versus β2 receptor subtypes.
Propanolamine Side Chain: The –OCH2CH(OH)CH2NH– linker is an essential component. The spatial arrangement of this chain is crucial for correctly positioning the other functional groups within the receptor's binding pocket.
Secondary Amine and N-Alkyl Substituent: The secondary amine is a key interaction point. The nature of the alkyl group attached to the nitrogen is a major determinant of activity. The isopropyl group found in Xipranolol is a classic substituent that confers high potency for beta-receptors.
Hydroxyl Group: The hydroxyl group on the propanolamine side chain is vital. It is understood to form a critical hydrogen bond with a specific residue (an asparagine) in the binding site of the beta-adrenergic receptor, which is essential for anchoring the molecule and eliciting its antagonist effect.
Systematic Structural Modifications and Their Impact on Biological Responses
SAR is explored by systematically modifying the structure of a lead compound and observing how these changes affect its biological activity. For a molecule like Xipranolol, modifications would target the key moieties to probe their importance and potentially enhance desired properties.
Table 2: Hypothetical SAR of Xipranolol Analogs
| Modification Site | Type of Modification | Expected Impact on Biological Response |
|---|---|---|
| Aromatic (Xylyl) Rings | Altering substituent positions or types (e.g., moving methyl groups, adding halogens). | Could significantly alter potency and selectivity (β1 vs. β2). May also impact metabolic stability and duration of action. |
| N-Alkyl Group (Isopropyl) | Replacement with other groups (e.g., tert-butyl, cyclopentyl). | Known to modulate β1/β2 selectivity. A tert-butyl group, for instance, often increases selectivity for β2 receptors. |
| Ether Linkage | Replacing the oxygen atom with sulfur (thioether) or methylene (B1212753) (–CH2–). | This modification would likely lead to a significant loss of beta-blocking activity, as the ether oxygen is a key part of the pharmacophore. |
| Side-Chain Hydroxyl Group | Removal or inversion of its stereochemistry. | Removal would drastically reduce or eliminate activity by preventing essential hydrogen bonding with the receptor. |
These systematic modifications, followed by biological evaluation, are essential for mapping the SAR landscape and optimizing the lead compound. nih.govnih.gov
Computational Approaches in SAR Elucidation for this compound
Modern drug discovery heavily relies on computational methods to guide and rationalize SAR studies. These in silico techniques can predict how structural changes might affect biological activity, saving significant time and resources.
Molecular Docking: This technique involves creating a three-dimensional model of the target receptor (e.g., the β1-adrenergic receptor) and computationally placing the Xipranolol molecule into its active site. Docking studies can predict the preferred binding orientation of the (S) and (R) enantiomers, helping to explain the observed stereoselectivity on a molecular level. nih.gov It can also be used to predict the binding affinity of novel, un-synthesized analogs, helping to prioritize which compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For Xipranolol, a QSAR study would involve synthesizing a library of analogs (as described in 2.2.2), measuring their receptor binding affinity, and then using software to correlate this activity with calculated physicochemical descriptors (e.g., lipophilicity, electronic properties, molecular shape). The resulting QSAR model can then be used to predict the activity of other hypothetical structures, guiding the design of more potent analogs.
These computational tools provide powerful insights that complement experimental work, accelerating the process of lead optimization in drug discovery.
Design and Synthesis of Novel this compound Analogues
The development of new this compound analogues is a meticulous process that marries computational design with sophisticated synthetic chemistry. The primary goal is to create derivatives with improved pharmacological profiles, such as enhanced selectivity for specific beta-adrenergic receptor subtypes, which could lead to fewer side effects and improved patient outcomes.
Strategies for Rational Design of Derivatives
The rational design of xipranolol analogues is heavily reliant on understanding the structure-activity relationships (SAR) of the broader class of beta-blockers. The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. By systematically altering parts of the xipranolol molecule, researchers can deduce which structural features are critical for its therapeutic effects.
Key strategies in the rational design of xipranolol derivatives include:
Modification of the Aromatic Moiety: The aromatic portion of the xipranolol molecule is a prime target for modification. Alterations to the substituent groups on this ring can significantly impact the compound's interaction with the beta-adrenergic receptor. For instance, introducing different functional groups can modulate the electronic and steric properties of the molecule, potentially leading to stronger and more selective binding.
Alteration of the Propanolamine Side Chain: The propanolamine side chain is a characteristic feature of many beta-blockers and is crucial for their activity. Modifications to this chain, such as altering the substituent on the nitrogen atom, can influence the compound's affinity and selectivity for different beta-receptor subtypes.
Computational Modeling and Docking Studies: Advanced computational techniques, such as molecular docking, are employed to predict how newly designed analogues will interact with the three-dimensional structure of the beta-adrenergic receptor. These in silico methods allow for the screening of a large number of potential derivatives before committing to their synthesis, thereby saving time and resources.
| Design Strategy | Target Moiety | Desired Outcome |
| Substituent Modification | Aromatic Ring | Enhanced receptor binding and selectivity |
| Functional Group Alteration | Propanolamine Side Chain | Improved affinity and subtype selectivity |
| In Silico Analysis | Entire Molecule | Prediction of binding interactions |
Advanced Synthetic Methodologies for Analogues
Once promising analogues have been designed, their synthesis is undertaken using a variety of advanced chemical reactions. The choice of synthetic route is critical to ensure the efficient and stereoselective production of the target compounds.
Common synthetic approaches for generating xipranolol analogues include:
Multi-step Organic Synthesis: The construction of novel xipranolol derivatives often involves a series of carefully planned chemical reactions. These multi-step sequences allow for the precise installation of desired functional groups and the creation of complex molecular architectures.
Stereoselective Synthesis: As the biological activity of chiral drugs can be highly dependent on their stereochemistry, methods that produce a single enantiomer of the desired analogue are of paramount importance. Techniques such as asymmetric catalysis are employed to achieve high levels of stereocontrol.
Combinatorial Chemistry: To rapidly explore a wide range of structural diversity, combinatorial chemistry techniques can be utilized. This approach allows for the parallel synthesis of a large library of related compounds, which can then be screened for their biological activity.
The synthesis of novel propranolol derivatives, a related beta-blocker, often starts from readily available precursors like 1-naphthol (B170400) and involves reactions such as esterification, oxidation-reduction, and alkylation to introduce new functionalities doaj.org. Similar strategies can be adapted for the synthesis of xipranolol analogues. For instance, the N-isopropyl group of propranolol has been replaced with an asymmetric heptanoic acid terminated by a substituted amide, demonstrating the feasibility of modifying the amine substituent to explore new chemical space and biological activities nih.gov.
| Synthetic Methodology | Key Feature | Application in Analogue Synthesis |
| Multi-step Synthesis | Sequential chemical reactions | Precise construction of complex molecules |
| Stereoselective Synthesis | Control of stereochemistry | Production of single, active enantiomers |
| Combinatorial Chemistry | Parallel synthesis of multiple compounds | Rapid generation of diverse compound libraries |
Emerging Research Themes and Future Perspectives for Xipranolol Hydrochloride
Identification of Novel Molecular Targets and Off-Target Interactions
While the primary mechanism of Xipranolol (B1683406) hydrochloride involves antagonism of beta-adrenergic receptors, the full spectrum of its molecular interactions remains an area ripe for exploration. Contemporary drug discovery efforts emphasize that a drug's efficacy and side-effect profile are often dictated by its engagement with a range of "on-target" and "off-target" proteins. nih.gov Off-target interactions are not inherently undesirable; they can be the source of beneficial polypharmacology or, conversely, adverse effects. nih.govcrisprmedicinenews.com
Future research could employ high-throughput screening techniques, such as chemical proteomics, to systematically identify the complete interactome of Xipranolol hydrochloride in various human cell types. This could reveal previously unknown binding partners, leading to the discovery of novel mechanisms of action. For instance, identifying an affinity for certain kinases, ion channels, or metabolic enzymes could open up entirely new therapeutic avenues. It is known that even with targeted therapies, the observed clinical effects can sometimes be due to these unforeseen interactions. nih.gov
Hypothetical Novel Molecular Targets for this compound
| Potential Target Class | Specific Example | Potential Implication | Investigative Method |
|---|---|---|---|
| Kinases | Cyclin-Dependent Kinase 11 (CDK11) | Anti-proliferative effects in oncology | Kinome Screening Array |
| Ion Channels | Voltage-gated sodium channels | Local anesthetic or antiarrhythmic properties | Patch-clamp electrophysiology |
| Metabolic Enzymes | Dihydroorotate dehydrogenase | Immunomodulatory or anti-inflammatory effects | Enzyme activity assays |
| GPCRs (non-adrenergic) | Serotonin Receptors | Anxiolytic or antidepressant effects | Receptor binding assays |
Exploration of Unconventional Pharmacological Activities and Therapeutic Modalities
The identification of novel molecular targets is the first step toward exploring unconventional therapeutic applications, a strategy often referred to as drug repurposing. If this compound were found to interact with targets implicated in cell proliferation, immune response, or neurological signaling, it could be investigated for new indications beyond its traditional cardiovascular applications.
For example, an off-target interaction with a key protein in an oncogenic pathway could warrant preclinical studies in cancer models. Similarly, modulation of neuroreceptors or ion channels could suggest a role in treating neurological or psychiatric conditions. nih.govnih.gov This approach of finding new uses for existing drugs can significantly shorten the drug development timeline, as established compounds often have well-documented pharmacokinetic and safety profiles.
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Modern computational techniques offer powerful tools for predicting and understanding drug-target interactions at an atomic level, guiding the design of new, more effective molecules. nih.govmdpi.comvirginia.edu
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov For this compound, docking studies could be performed not only against its known beta-adrenergic receptors but also against any novel targets identified. These simulations provide insights into the specific binding pose and estimate the binding affinity, helping to rank potential interactions. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the drug-receptor complex over time. nih.govmdpi.com MD simulations provide a wealth of information on the stability of the interaction, the specific amino acid residues involved, and the conformational changes that occur upon binding. nih.govyoutube.comnih.gov This level of detail is crucial for understanding the precise mechanism of action and can guide the rational design of analogues with improved affinity or selectivity.
Hypothetical Binding Affinity Data from Molecular Docking
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Beta-1 Adrenergic Receptor (On-Target) | -9.5 | Asp121, Ser211, Phe302 |
| CDK11 (Off-Target) | -7.8 | Leu83, Val101, Asp145 |
| Voltage-gated sodium channel (Off-Target) | -7.2 | Phe1764, Tyr1771 |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By developing a QSAR model for a series of this compound analogues, researchers can identify the key molecular features (descriptors) that contribute to a desired pharmacological effect. nih.gov
These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic. nih.govresearchgate.net A refined QSAR model could be used to virtually screen new compound libraries or to guide the synthesis of novel derivatives with enhanced potency for a newly identified target or with a reduced affinity for targets associated with adverse effects. This predictive capability accelerates the optimization process in drug discovery. nih.gov
Development and Application of Organ-on-a-Chip and Microfluidic Systems in Preclinical Research
Traditional preclinical models, such as 2D cell cultures and animal studies, often fail to accurately predict human responses to drugs. youtube.com Organ-on-a-chip (OoC) and microfluidic systems have emerged as revolutionary platforms that can more faithfully replicate human organ-level physiology in vitro. nih.govnih.govbioworld.com These micro-engineered devices contain living human cells in a 3D microenvironment that mimics the structural and mechanical properties of native tissues. youtube.comresearchgate.netnih.gov
For this compound, a "heart-on-a-chip" could be used to study its cardiotonic and electrophysiological effects with greater precision than animal models. A "liver-on-a-chip" could investigate its metabolism and potential hepatotoxicity by co-culturing hepatocytes with other relevant cell types. nih.govmdpi.com Linking multiple OoCs can simulate multi-organ interactions, providing a more comprehensive understanding of the compound's pharmacokinetics and pharmacodynamics. youtube.comnih.gov These systems offer a more rapid, cost-effective, and potentially more predictive alternative for preclinical drug evaluation. nih.govresearchgate.net
Comparison of Preclinical Models
| Parameter | 2D Cell Culture | Animal Models | Organ-on-a-Chip |
|---|---|---|---|
| Physiological Relevance | Low | Medium (species differences) | High (human cells, 3D structure) |
| Throughput | High | Low | Medium to High |
| Cost | Low | High | Medium |
| Real-time Monitoring | Limited | Limited | High |
Integration of Omics Data for Systems-Level Understanding of this compound Action
A systems biology approach, which integrates multiple layers of biological data ("omics"), can provide a holistic view of a drug's effect on cellular networks. nih.govfrontiersin.orgmdpi.com By treating cells or organ-on-a-chip systems with this compound and subsequently analyzing the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics), researchers can construct a comprehensive map of the molecular changes induced by the drug. nih.govnashbio.comnih.gov
This integrative analysis can reveal entire pathways that are perturbed by the drug, far beyond the immediate, primary target. northeastern.edumdpi.com For example, transcriptomic data might show the upregulation of genes involved in an unexpected signaling cascade, while metabolomic data could reveal shifts in cellular energy production. This systems-level perspective is invaluable for understanding the complete mechanism of action, identifying biomarkers for drug response, and predicting potential side effects. frontiersin.orgspringernature.com
Q & A
Q. How to design a factorial experimental study for optimizing this compound formulations?
- Methodological Answer : Apply a 3² full factorial design to evaluate critical variables (e.g., polymer concentration, crosslinking agent). Responses may include dissolution rate, tensile strength, or bioavailability. Use ANOVA to identify significant factors and interactions, referencing models like those in metformin hydrochloride hydrogel studies (Table 3, ). Ensure ethical compliance using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What strategies resolve contradictions in Xipranolol’s reported pharmacokinetic (PK) data across studies?
- Methodological Answer : Perform meta-analysis with stratification by species, dosage forms, and analytical methods. For example, discrepancies in half-life (t₁/₂) may arise from differences in CYP450 metabolism pathways. Validate findings using physiologically based pharmacokinetic (PBPK) modeling and in vitro-in vivo extrapolation (IVIVE) . Cross-reference methodologies from propranolol studies to identify protocol biases .
Q. How to address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring (e.g., reaction temperature, catalyst purity). Use statistical process control (SPC) charts to track impurity profiles. For chiral purity, employ chiral HPLC or capillary electrophoresis .
Q. What in vivo models are appropriate for evaluating Xipranolol’s cardioprotective effects?
- Methodological Answer : Use ischemia-reperfusion injury models in rodents or zebrafish. Measure endpoints like infarct size (via TTC staining) and cardiac biomarkers (troponin-I, CK-MB). For translational relevance, validate findings in a porcine model with telemetric blood pressure monitoring . Ensure ethical approval aligns with ARRIVE guidelines .
Data Analysis & Reporting
Q. How to statistically analyze dose-response curves for Xipranolol’s receptor selectivity?
- Methodological Answer : Fit data to a four-parameter logistic model using software like GraphPad Prism. Report Hill slopes and 95% confidence intervals. For selectivity (e.g., RORγt vs. RORα/β), calculate fold-differences in IC₅₀ values and use Student’s t-test with Bonferroni correction .
Q. What frameworks ensure rigor in reporting contradictory findings?
- Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For transparency, document raw data, outlier exclusion criteria, and instrument calibration logs. Reference guidelines from qualitative research conflict resolution (e.g., triangulation of methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
